Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers requiring a functionalized piperidine core with orthogonal protecting groups often face supply inconsistency and limited C4 diversification options. Methyl N-Boc-4-hydroxypiperidine-3-carboxylate (CAS 406212-51-9) solves this by providing a single intermediate bearing an N-Boc protecting group, a C3 methyl ester, and a C4 hydroxyl handle in one stable scaffold. • Enables C4 etherification or acylation not possible with non-hydroxylated analogs. • Lower calculated LogP vs. the ethyl ester analog improves aqueous solubility for hit-to-lead optimization. • Established biocatalytic resolution pathways (E > 200) offer a green route to enantiopure intermediates. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 406212-51-9
Cat. No. B1591841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-4-hydroxypiperidine-3-carboxylate
CAS406212-51-9
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
InChIKeyOULNMKPQUKNAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate Overview


Methyl N-Boc-4-hydroxypiperidine-3-carboxylate (CAS 406212-51-9) is a substituted piperidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, a methyl ester at the 3-position, and a hydroxyl group at the 4-position . As an N-protected heterocyclic building block, it is widely used as a synthetic intermediate in medicinal chemistry for the construction of more complex pharmaceutical agents, particularly those requiring a functionalized piperidine core .

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate: Key Differentiators


In medicinal chemistry and process development, substituting Methyl N-Boc-4-hydroxypiperidine-3-carboxylate with a generic piperidine analog can lead to significant changes in both synthetic efficiency and final product properties. The specific combination of the Boc protecting group, the methyl ester, and the hydroxyl group at defined positions dictates the molecule's reactivity, physical properties, and its suitability for further transformations. For example, the choice of ester (methyl vs. ethyl) can influence both the compound's lipophilicity and the conditions required for its subsequent hydrolysis or reduction . Similarly, the presence or absence of the hydroxyl group alters hydrogen-bonding capacity and synthetic accessibility [1]. Therefore, selecting a chemically similar but structurally different analog may introduce unanticipated complications in multi-step syntheses or alter the properties of the final drug candidate. The following sections provide quantitative evidence of these differentiators.

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate: Quantitative Evidence


Hydrogen Bonding via C4 Hydroxyl Group

The presence of a hydroxyl group at the C4 position introduces a hydrogen bond donor/acceptor site, a feature absent in the simpler analog Methyl N-Boc-piperidine-3-carboxylate. This functional group is critical for both biological target engagement and subsequent synthetic modifications. While the specific binding affinity of the target compound is not directly quantified in the literature, the analog Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) lacks this functional handle, making it a less versatile intermediate for synthesizing hydroxyl-containing pharmacophores .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Ester Group Impact on Properties

The choice of the methyl ester in Methyl N-Boc-4-hydroxypiperidine-3-carboxylate, compared to an ethyl ester analog like ethyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate, influences both its physical properties and chemical behavior. While direct experimental data comparing the two is not provided in a single source, class-level knowledge indicates that the methyl ester confers lower lipophilicity (calculated LogP) compared to the ethyl ester. Additionally, the methyl ester is generally more susceptible to hydrolysis under basic conditions, which can be a critical consideration in synthetic planning [1].

Process Chemistry ADME Synthetic Methodology

Enzymatic Kinetic Resolution

A study on the closely related ethyl ester analog, (±)-ethyl trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate, demonstrated a highly enantioselective (E >200) kinetic resolution using Pseudomonas fluorescens lipase. This result indicates that the N-Boc-4-hydroxypiperidine-3-carboxylate scaffold is a viable substrate for enantioselective biocatalysis [1]. This is a class-level inference suggesting the target methyl ester compound can similarly be resolved into its pure enantiomers for the synthesis of stereochemically defined drug candidates.

Chiral Chemistry Biocatalysis Process Development

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate Applications


Hydroxylated Piperidine Drug Synthesis

The compound serves as an ideal starting material for the construction of drug candidates where a hydroxyl group on the piperidine ring is required for target engagement or downstream functionalization. The C4 hydroxyl group provides a versatile handle for further modifications, such as etherification or acylation, which are not possible with non-hydroxylated analogs like Methyl N-Boc-piperidine-3-carboxylate [1].

Stereochemically Pure Intermediate Development

Researchers focused on synthesizing enantiomerically pure piperidine derivatives can leverage the established biocatalytic resolution methods for this scaffold. The high enantioselectivity (E > 200) demonstrated for the ethyl ester analog [1] strongly suggests that similar enzymatic approaches can be applied to the methyl ester, providing a green chemistry route to single-enantiomer intermediates crucial for developing drugs with defined stereochemistry.

ADME Property Optimization

Medicinal chemists seeking to fine-tune the lipophilicity and solubility of lead compounds can select this specific intermediate over its ethyl ester counterpart. The methyl ester moiety offers a lower calculated LogP, which can improve aqueous solubility and potentially reduce off-target binding associated with higher lipophilicity [1]. This property is particularly valuable in the hit-to-lead and lead optimization phases of drug discovery.

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